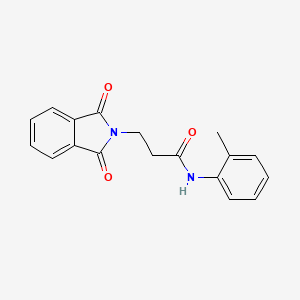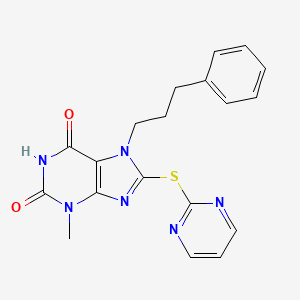![molecular formula C14H23N3O2 B5522542 (3S)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5522542.png)
(3S)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-N,N-dimethylazepan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3S)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-N,N-dimethylazepan-3-amine” belongs to a class of chemicals known for their versatile chemical and physical properties. This analysis incorporates various aspects such as synthesis, molecular and physical properties, and chemical behavior.
Synthesis Analysis
The synthesis of similar oxazole derivatives typically involves reactions with nitrogen-containing bases, where substituted 1,3-oxazole differently reacts depending on the base used, showcasing nucleophilic replacement or cleavage of the oxazole ring (Shablykin et al., 2008). Electrochemical methods have also been employed, demonstrating the synthesis of oxazolidin-2-ones from acetylenic amines and CO2, offering an efficient and environmentally friendly pathway (Feroci et al., 2005).
Molecular Structure Analysis
Molecular structure determination often involves X-ray crystallography, which provides detailed insights into the compound's geometry, bond lengths, and angles. For instance, compounds with similar structural motifs have been analyzed to determine their exact molecular configurations, revealing the importance of the oxazole ring and its substituents in defining the molecule's overall structure and reactivity (Chan et al., 1977).
Chemical Reactions and Properties
Chemical properties of oxazole derivatives include their reactivity with various nucleophiles and electrophiles, leading to a wide range of potential reactions. These compounds can undergo transformations such as Curtius rearrangement, leading to the formation of different functional groups and structures, showcasing their chemical versatility (Potkin et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ligand Design for Binding Ammonium Cations : One study reported the synthesis and characterization of a new tetraazamacrocycle that exhibits the ability to interact selectively with ammonium cations, including NH4+ and MeNH3+, over secondary or tertiary ammonium cations. This selective binding is facilitated by the molecule's preorganized structure, demonstrating its potential application in selective cation recognition and separation processes (Formica et al., 2003).
Antimicrobial Poly(oxazoline)s : Another research effort synthesized poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups and investigated their antimicrobial potential. This study found that polymers with longer carbon chains in the quaternary ammonium functions exhibited significant antibacterial activity against Staphylococcus aureus, highlighting their use in developing new antimicrobial materials (Waschinski & Tiller, 2005).
Multicomponent Synthesis of Heterocycles : Research into isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, has shown that these methods can be applied to synthesize a wide variety of complex molecules, including heterocycles and macrocycles, starting from simple substrates. This demonstrates the utility of such reactions in efficiently building complex organic molecules, including those containing the oxazoline moiety (Wang et al., 2018).
Materials Science and Drug Discovery
Surfactant Synthesis : Novel star-shaped trimeric quaternary ammonium surfactants have been synthesized, showing unique adsorption and aggregation properties. These surfactants form micelles at lower concentrations compared to traditional surfactants, indicating potential applications in enhancing the efficiency of detergents and in drug delivery systems (Yoshimura et al., 2012).
Hydrogel Modification : Research on poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds has shown improved thermal stability and significant antibacterial and antifungal activities. These findings suggest applications in medical devices and wound healing products (Aly et al., 2015).
Eigenschaften
IUPAC Name |
[(3S)-3-(dimethylamino)azepan-1-yl]-(2,4-dimethyl-1,3-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-10-13(19-11(2)15-10)14(18)17-8-6-5-7-12(9-17)16(3)4/h12H,5-9H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXSLHNFLZWWTP-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)N2CCCCC(C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=N1)C)C(=O)N2CCCC[C@@H](C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5522459.png)
![(3R*,4S*)-1-[4-(5-methyl-2-furyl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5522463.png)
![1-(2,4-difluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5522482.png)
![ethyl 4-{[2-(ethoxycarbonyl)-2-ethylbutanoyl]amino}benzoate](/img/structure/B5522484.png)
![1-methyl-3-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-indole](/img/structure/B5522491.png)
![2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5522495.png)
![3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5522505.png)
![N-(4-chlorophenyl)-2-ethyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5522512.png)

![N,N-dimethyl-2-(2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5522522.png)



![[1-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5522559.png)